molecular formula C5H2Cl2INO B1392933 2,5-Dichloro-6-iodopyridin-3-ol CAS No. 1261365-62-1

2,5-Dichloro-6-iodopyridin-3-ol

Cat. No. B1392933
M. Wt: 289.88 g/mol
InChI Key: MQVZYFNBLGHQLG-UHFFFAOYSA-N
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Description

“2,5-Dichloro-6-iodopyridin-3-ol” is a chemical compound with the empirical formula C5H2Cl2INO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “2,5-Dichloro-6-iodopyridin-3-ol” is 289.89 . The SMILES string representation is Oc1cc(Cl)c(I)nc1Cl , and the InChI key is MQVZYFNBLGHQLG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,5-Dichloro-6-iodopyridin-3-ol” is a solid substance . The flash point is not applicable . More detailed physical and chemical properties may need to be determined experimentally or through further literature search.

Scientific Research Applications

Selective Functionalization of Dichloropyridines

The study by Marzi, Bigi, and Schlosser (2001) explores the selective functionalization of dichloropyridines, including 2,5-Dichloro-6-iodopyridin-3-ol. The research highlights how the choice of reagents and the treatment of compounds with lithium diisopropylamide can influence the site selectivity of deprotonation and subsequent chemical reactions. This finding is pivotal for the strategic synthesis of complex molecules in pharmaceuticals and material science (Marzi, Bigi, & Schlosser, 2001).

Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives Formation

Lechel et al. (2012) discovered the formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This unexpected reaction, occurring under specific conditions involving iodine and chlorinated solvents, opens new pathways for synthesizing pyridine-containing macrocycles, which could have significant applications in medicinal chemistry and molecular engineering (Lechel et al., 2012).

Regiochemical Flexibility in Trihalopyridines

The work of Bobbio and Schlosser (2001) highlights the regiochemical flexibility in functionalizing 2,3,5-trihalopyridines at the 4- or 6-position. The ability to control the site of functional group introduction in these halopyridines is crucial for creating new molecules with potential pharmaceutical relevance (Bobbio & Schlosser, 2001).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information includes a warning signal word and the hazard statement H302 . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2,5-dichloro-6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2INO/c6-2-1-3(10)4(7)9-5(2)8/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVZYFNBLGHQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679159
Record name 2,5-Dichloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-6-iodopyridin-3-ol

CAS RN

1261365-62-1
Record name 2,5-Dichloro-6-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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